molecular formula C11H16FN4O11P3 B12787621 7-Deaza-3'FATP CAS No. 132062-53-4

7-Deaza-3'FATP

Cat. No.: B12787621
CAS No.: 132062-53-4
M. Wt: 492.18 g/mol
InChI Key: UJXIWLFWJMJWHV-DJLDLDEBSA-N
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Description

7-Deaza-3’FATP is a modified nucleotide analog that has gained significant attention in the field of molecular biology and biochemistry. This compound is particularly known for its ability to improve the amplification of GC-rich DNA sequences, which are often challenging to amplify using standard nucleotides. The modification at the 7-position of the purine ring in 7-Deaza-3’FATP prevents the formation of secondary structures, thereby enhancing the efficiency of polymerase chain reactions (PCR).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-3’FATP involves multiple steps, starting from commercially available nucleoside precursorsThe reaction conditions typically require anhydrous solvents, controlled temperatures, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of 7-Deaza-3’FATP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Deaza-3’FATP undergoes various chemical reactions, including substitution and phosphorylation.

Common Reagents and Conditions: Common reagents used in the synthesis of 7-Deaza-3’FATP include phosphoramidites, anhydrous solvents, and specific catalysts. The reactions are typically carried out under controlled temperatures and anhydrous conditions to prevent hydrolysis and other side reactions .

Major Products: The major product of these reactions is 7-Deaza-3’FATP, which is obtained in high purity after purification steps such as HPLC. The compound is characterized by its enhanced stability and ability to improve PCR amplification of GC-rich sequences .

Mechanism of Action

The mechanism of action of 7-Deaza-3’FATP involves its incorporation into DNA during PCR amplification. The deaza modification at the 7-position of the purine ring prevents the formation of secondary structures, thereby enhancing the efficiency of DNA polymerases. This modification also improves the stability of the DNA duplex, allowing for more accurate and efficient amplification of GC-rich sequences .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-Deaza-3’FATP include 7-Deaza-dGTP and 7-Deaza-7-modified α-L-threofuranosyl guanosine triphosphate. These compounds also feature modifications at the 7-position of the purine ring, which enhance their stability and efficiency in PCR amplification .

Uniqueness: What sets 7-Deaza-3’FATP apart from these similar compounds is its specific modification at the 3’-position, which further enhances its ability to improve the amplification of GC-rich sequences. This unique modification makes 7-Deaza-3’FATP particularly valuable in applications where high specificity and efficiency are required .

Properties

CAS No.

132062-53-4

Molecular Formula

C11H16FN4O11P3

Molecular Weight

492.18 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H16FN4O11P3/c12-7-3-9(16-2-1-6-10(13)14-5-15-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,17,18,19)/t7-,8+,9+/m0/s1

InChI Key

UJXIWLFWJMJWHV-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F

Origin of Product

United States

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